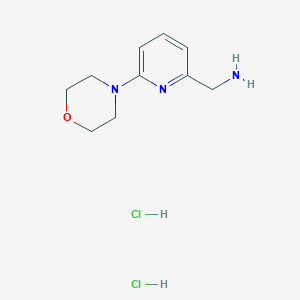
(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride” is a versatile chemical compound widely used in scientific research. It plays a crucial role in drug discovery, catalysis, and organic synthesis, owing to its unique structural properties. The CAS Number for this compound is 1211358-60-9 .
Molecular Structure Analysis
The molecular weight of “this compound” is 266.17 . The InChI code for this compound is 1S/C10H15N3O.2ClH/c11-7-9-1-2-10 (12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride serves as a versatile intermediate in the synthesis of various chemically and biologically significant compounds. Its reactivity and interaction with different reagents under various conditions lead to the creation of novel molecules with potential applications in pharmaceuticals and materials science.
Synthetic Applications
The compound is utilized in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. An efficient synthesis route involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization was pivotal for achieving these derivatives with an overall yield of 36% (Y. C. S. Kumar et al., 2007). Additionally, it's employed in generating functionalized chloroenamines leading to azabicyclo[3.1.0]hexane diastereomers and monocyclic ketones, showcasing its versatility in complex organic syntheses (V. Butz & E. Vilsmaier, 1993).
Antimicrobial and Antiurease Activities
Newly synthesized morpholine derivatives containing an azole nucleus derived from (6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride have shown antimicrobial and antiurease activities. These compounds are active against M. smegmatis and display activity toward C. albicans and S. cerevisiae in high concentrations, with one compound showing potent enzyme inhibition activity with an IC50 = 2.37 ± 0.19 μM (H. Bektaş et al., 2012).
Cardiotonic Potency
In the context of medicinal chemistry, derivatives such as 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide (AWD 122–239), synthesized from (6-Morpholin-4-ylpyridin-2-yl)methanamine; dihydrochloride, have exhibited remarkable positive inotropic potency in isolated guinea-pig atria and anesthetized pigs, indicating potential cardiotonic applications without significant inhibition of cyclic AMP phosphodiesterase III (E. Klauschenz et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBYMQOQYUNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-92-1 |
Source


|
| Record name | 1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2958003.png)
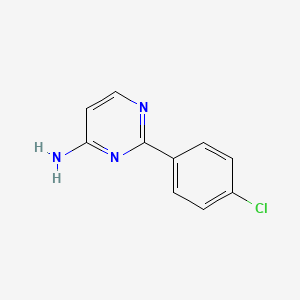

![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)
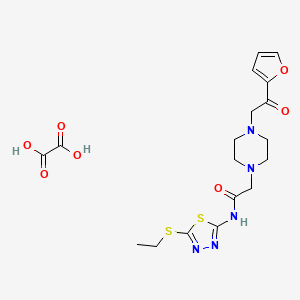
![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

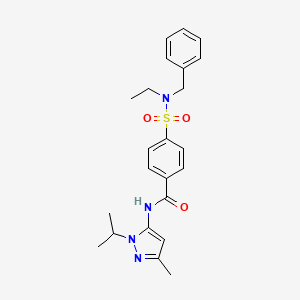
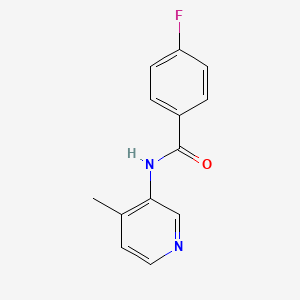


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)
